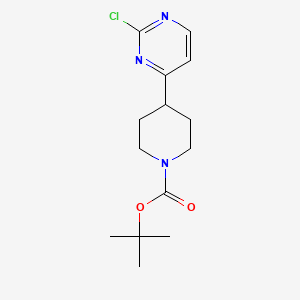

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZAPBRELYGZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676676 | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001754-82-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-4-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001754-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate

One effective method involves the reaction of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate with a chloropyrimidine derivative under basic conditions:

| Parameter | Details |

|---|---|

| Reactants | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, 2-chloropyrimidine derivative |

| Base | Potassium carbonate or cesium fluoride |

| Solvent | N-Methyl-2-pyrrolidone (NMP), ethanol-water mixture, or N,N-dimethylacetamide (DMA) |

| Temperature | 85–105 °C |

| Reaction Time | 12–24 hours |

| Atmosphere | Nitrogen |

| Work-up | Cooling, addition of water, filtration, washing, drying under vacuum |

| Yield | 58–95% depending on conditions |

| Purification | Filtration, recrystallization, column chromatography |

In one instance, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate (153.1 g) was reacted with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (116.7 g) in NMP with potassium carbonate at 100–105 °C for 24 hours under nitrogen. The reaction mixture was cooled, water added at 70–75 °C, stirred, filtered, and dried to yield the product with 95% yield and melting point 192–193.5 °C.

Another method used potassium carbonate in ethanol-water reflux for 16.5 hours, followed by controlled cooling and washing steps, producing the product in 84% yield.

Cesium fluoride as a base in DMA at 85 °C for 12–18 hours also afforded the product in 58–60% yield after purification by column chromatography.

Mechanistic Insights and Optimization

The use of mesylate (methanesulfonyloxy) as the leaving group on the piperidine ring facilitates nucleophilic substitution by the chloropyrimidine moiety.

Potassium carbonate and cesium fluoride serve as bases to deprotonate nucleophiles and promote substitution.

Solvent choice impacts solubility and reaction kinetics: polar aprotic solvents like NMP and DMA enhance nucleophilicity and reaction rates.

Temperature control between 85 °C and 105 °C balances reaction speed and minimizes side reactions.

Stepwise addition of reactants and bases (as in the cesium fluoride method) can improve conversion and yield.

Comparative Table of Preparation Conditions and Yields

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Potassium carbonate | NMP | 100–105 | 24 | 95 | High yield, nitrogen atmosphere |

| 2 | Potassium carbonate | Ethanol-water | Reflux | 16.5 | 84 | Reflux conditions, aqueous work-up |

| 3 | Cesium fluoride | DMA | 85 | 12 | 60 | Multiple additions of base and reactant |

| 4 | Cesium fluoride | DMA | 85 | 18 | 58 | Purified by column chromatography |

Supporting Spectroscopic and Analytical Data

NMR Spectra: Characteristic signals include tert-butyl group singlet around 1.4 ppm, piperidine methylene multiplets between 1.6–3.3 ppm, and aromatic pyrimidine protons in the 7–9 ppm range.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~503 Da for related analogs) confirm the product identity.

Melting Points: Reported melting points around 192–193.5 °C indicate product purity and consistency.

Summary of Key Research Findings

The preparation of this compound is efficiently achieved via nucleophilic substitution on a mesylated piperidine intermediate.

Potassium carbonate in NMP or ethanol-water mixtures provides high yields with straightforward work-up.

Cesium fluoride in DMA is a viable alternative but may require longer reaction times and chromatographic purification.

Reaction parameters such as temperature, solvent, base, and addition sequence critically influence yield and purity.

The methods are reproducible and scalable, suitable for synthetic applications in medicinal chemistry and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).

Substitution: : Triethylamine (Et₃N), sodium hydroxide (NaOH), and dimethylformamide (DMF).

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions.

Reduction: : Alcohols or amines.

Substitution: : Various substituted piperidines or pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it may interact with biological targets, particularly in the development of drugs for treating various diseases. Research indicates that derivatives of this compound could exhibit activity against certain types of cancer and infectious diseases due to their ability to inhibit specific enzymes or receptors involved in disease progression.

Case Studies:

In a study examining the synthesis and biological evaluation of pyrimidine derivatives, this compound was identified as a key intermediate in the preparation of compounds with enhanced anti-cancer activity. The study demonstrated that modifications to the piperidine ring could significantly improve the efficacy and selectivity of these compounds against cancer cell lines .

Synthetic Organic Chemistry

Synthesis Pathways:

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with chloropyrimidine under controlled conditions. For example, a common synthetic route involves heating tert-butyl 1-piperazinecarboxylate with 2,4-dichloropyrimidine in the presence of sodium bicarbonate in ethanol at elevated temperatures .

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 1-piperazinecarboxylate + 2,4-dichloropyrimidine | Ethanol, reflux at 100°C for 1 hour | High yield |

This method highlights the versatility of this compound as a building block for synthesizing more complex molecules.

Agrochemical Applications

Recent studies have explored the use of this compound in agrochemical formulations. Its chloropyrimidine moiety may confer properties that enhance pest resistance or herbicidal activity. The compound's potential in developing new agrochemicals can be attributed to its ability to disrupt biological processes in pests or plants .

Research and Development

Analytical Techniques:

The characterization and analysis of this compound are typically conducted using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods allow researchers to confirm the purity and structural integrity of synthesized compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

Receptor Binding: : It can bind to specific receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1001754-82-0

- Molecular Formula : C₁₄H₂₀ClN₃O₂

- Molecular Weight : 297.78 g/mol

- Structure : A piperidine ring substituted at the 4-position with a 2-chloropyrimidin-4-yl group, protected by a tert-butoxycarbonyl (Boc) group at the 1-position .

Physicochemical Properties :

- Physical State : Solid (exact color unspecified).

- Storage : Sealed in dry conditions at 2–8°C .

- Hazards : Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications : Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule, differing in substituents, linker groups, or ring systems:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

Piperidine vs. Piperazine derivatives often exhibit enhanced solubility but may face metabolic instability .

Substituent Effects : The 6-methyl group in 1289386-94-2 enhances hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

Chemical Identity and Properties

- IUPAC Name : tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

- CAS Number : 221050-88-0

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 297.78 g/mol

- Purity : Typically around 97% in commercial preparations

This compound belongs to a class of piperidine derivatives, which are of significant interest due to their diverse biological activities, including potential applications in medicinal chemistry.

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Research indicates that compounds in this class may exhibit various pharmacological effects, such as:

- Antitumor Activity : Some studies suggest that related piperidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There is evidence that certain piperidine derivatives possess antimicrobial activity, making them candidates for further development as antibiotics.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chloropyrimidine moiety plays a critical role in receptor binding and subsequent biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds. For instance:

- Synthesis and Characterization :

- Biological Evaluation :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Safety Profile

While investigating its biological properties, safety considerations are paramount. The compound is classified under various hazard categories:

- Acute Toxicity : Harmful if swallowed or inhaled; causes skin irritation.

- Precautionary Statements : Avoid contact with skin and eyes; use personal protective equipment when handling.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling a chloropyrimidine moiety to a piperidine scaffold. For example, Suzuki-Miyaura cross-coupling may be employed using boronic acids to introduce aromatic substituents, as seen in analogous piperidine derivatives . Key parameters include:

- Temperature : Reactions often proceed at 80–110°C in inert atmospheres (N₂/Ar).

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are common for C–C bond formation.

Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring structure (δ ~3.5–4.5 ppm for N–CH₂ groups) and tert-butyl group (δ ~1.4 ppm). The 2-chloropyrimidine moiety shows aromatic protons at δ ~8.5–9.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 338.12 for C₁₄H₂₁ClN₃O₂).

- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Respiratory protection : For powder handling, use NIOSH-certified P95 respirators to avoid inhalation of particulates .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.

- Emergency measures : Immediate eye irrigation with saline solution and skin decontamination with soap/water are critical .

Q. How does the 2-chloropyrimidine substituent influence the compound’s reactivity in further derivatization?

The chlorine atom at the pyrimidine C2 position acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. This reactivity is exploited to generate libraries of analogs for structure-activity relationship (SAR) studies. For example, coupling with piperazine or morpholine derivatives under basic conditions (K₂CO₃, DMSO, 60°C) yields secondary amines .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation for biological assays?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or impurities. Strategies include:

- Co-solvent systems : Use 10–20% PEG-400 or cyclodextrins to enhance aqueous solubility .

- Sonication : Apply ultrasonic agitation for 10–15 minutes to disperse aggregates.

- Dynamic light scattering (DLS) : Quantify particle size distribution to identify colloidal instability .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The tert-butyl carbamate group is labile under acidic conditions (e.g., HCl/dioxane), leading to deprotection and piperidine ring protonation. In contrast, basic conditions (pH >10) may hydrolyze the ester linkage. Stability studies via HPLC at 25°C show:

- t₁/₂ in 0.1 M HCl : ~2 hours.

- t₁/₂ in 0.1 M NaOH : >24 hours .

Q. How can impurities (>5%) in synthesized batches be identified and mitigated?

- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts or tert-butyl alcohol adducts).

- Process optimization : Reduce residual palladium catalysts via activated charcoal treatment or scavenger resins .

- Crystallization : Use mixed solvents (hexane:EtOAc) to isolate high-purity crystals (>99% by HPLC) .

Q. What strategies are employed to analyze contradictory toxicity data in early-stage preclinical studies?

Limited ecotoxicological data (e.g., LC50 in Daphnia magna) necessitate:

- In silico modeling : Predict acute toxicity using QSAR models (e.g., EPA TEST).

- High-content screening (HCS) : Assess mitochondrial membrane potential and ROS generation in HepG2 cells .

- Dose-response validation : Repeat assays with independent batches to rule out batch-specific artifacts .

Q. How does the chloropyrimidine-piperidine scaffold interact with biological targets such as kinase enzymes?

Molecular docking studies suggest:

- The chloropyrimidine moiety occupies the ATP-binding pocket via hydrogen bonding with hinge residues (e.g., Glu91 in JAK2).

- The piperidine ring enhances solubility and modulates selectivity by avoiding steric clashes with hydrophobic subpockets .

Biolayer interferometry (BLI) confirms binding affinity (KD ≈ 120 nM) .

Q. What computational methods are used to predict the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.